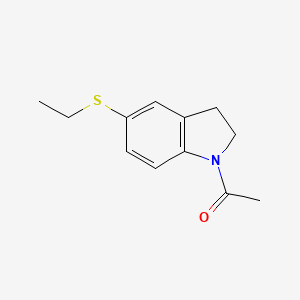
N-Acetyl-5-ethylthioindoline
Cat. No. B8436571
M. Wt: 221.32 g/mol
InChI Key: KBUOMEGCKGVATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05834494
Procedure details


To a solution of acetal (D5, 2.14 g, 6.9 mmol) in dry dichloromethane (80 ml) at -78° C. was added titanium tetrachloride (1.48 ml, 13.85 mmol) dropwise by syringe. The mixture was stirred for 2 h at -78° C., 2 h at 0° C. and then overnight at room temperature. The mixture was then washed with water, saturated sodium bicarbonate solution, then water again, dried and evaporated. The residue was taken up in hot dichloromethane and petrol was added to precipitate polar material as a gum. The liquor was decanted off and addition of petrol/decantation was repeated twice. The final liquor was evaporated to give a mixture of the title compound and 5-acetyl-6,7-dihydro-5H-thieno[2,3-f]indole (0.31 g), which was hydrolysed without separation.
Name
5-acetyl-6,7-dihydro-5H-thieno[2,3-f]indole
Quantity
0.31 g
Type
reactant
Reaction Step One

Name
acetal
Quantity
2.14 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([S:13][CH2:14][CH:15](OCC)OCC)=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].C(N1C2C=C3C=CSC3=CC=2CC1)(=O)C>ClCCl.[Ti](Cl)(Cl)(Cl)Cl>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([S:13][CH2:14][CH3:15])=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2]
|
Inputs


Step One
|
Name
|
5-acetyl-6,7-dihydro-5H-thieno[2,3-f]indole
|
|
Quantity
|
0.31 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N1CCC=2C=C3C(=CC12)C=CS3
|
Step Two
|
Name
|
acetal
|
|
Quantity
|
2.14 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N1CCC2=CC(=CC=C12)SCC(OCC)OCC
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
1.48 mL
|
|
Type
|
catalyst
|
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 2 h at -78° C., 2 h at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
The mixture was then washed with water, saturated sodium bicarbonate solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
water again, dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
petrol was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate polar material as a gum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The liquor was decanted off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
addition of petrol/decantation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The final liquor was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

